molecular formula C21H20Cl2N6O2 B11030603 1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea

1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea

Cat. No.: B11030603
M. Wt: 459.3 g/mol
InChI Key: QYXZKDWYADFBCO-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,4-dichlorophenyl group, a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a 4-methoxyphenyl moiety. Its extended conjugated system and electron-rich regions enable interactions with biological targets, making it a candidate for herbicidal, anticancer, or antimicrobial applications .

Properties

Molecular Formula

C21H20Cl2N6O2

Molecular Weight

459.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]urea

InChI

InChI=1S/C21H20Cl2N6O2/c1-12-10-13(2)25-19(24-12)28-20(26-15-5-7-16(31-3)8-6-15)29-21(30)27-18-9-4-14(22)11-17(18)23/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30)

InChI Key

QYXZKDWYADFBCO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)OC)\NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dichlorophenyl isocyanate, which is then reacted with appropriate amines and aldehydes under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Differences from Target Compound Biological Activity References
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) Dichlorophenyl group, dimethylurea backbone Lacks pyrimidine and methoxyphenyl groups; simpler structure Herbicidal (inhibits photosynthesis)
1-(3-chlorophenyl)-3-{(Z)-[(4-methylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene}urea Chlorophenyl, methylpyrimidine, methoxyphenyl Halogen position (3- vs. 2,4-), pyrimidine substituents (methyl vs. 4,6-dimethyl) Not specified; likely altered binding affinity
1-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea Dimethoxypyrimidine, fluoro-methylphenyl Ethyl linker, dimethoxy vs. dimethylpyrimidine, fluorine substitution Anticancer, antimicrobial (hypothesized)
1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea Dimethylamino-pyrimidine, dimethylphenyl Dimethylamino group enhances electron density; lacks methoxyphenyl Anticancer (reported for analogs)
1-(2-chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea Chlorophenyl, methoxy-methylpyrimidine Pyrimidine substituents (6-methoxy-2-methyl vs. 4,6-dimethyl); positional isomerism Potential kinase inhibition

Key Structural Determinants of Activity

  • Halogen Substitution: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and binding to hydrophobic pockets compared to mono-chlorinated analogs (e.g., 3-chlorophenyl derivatives) .
  • Methoxyphenyl Group: The 4-methoxyphenyl substituent may increase metabolic stability and solubility relative to non-polar groups (e.g., ethyl or methyl) .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The compound’s molecular weight (~383.84 g/mol, based on analogs) falls within the optimal range for drug-likeness, balancing permeability and solubility .
  • Synthetic Accessibility : Requires multi-step synthesis involving urea formation via isocyanate intermediates, similar to analogs in and . Pyrimidine ring functionalization adds complexity compared to simpler ureas .

Biological Activity

1-(2,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure

The compound features a urea moiety substituted with a dichlorophenyl group and a pyrimidine derivative, which may influence its biological interactions. The structural formula can be represented as follows:

C15H15Cl2N5O\text{C}_{15}\text{H}_{15}\text{Cl}_2\text{N}_5\text{O}

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance:

  • In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including renal cancer cells (Caki) and endothelial cells (HUVEC). The IC50 values for these assays were reported at approximately 9.88 µM for Caki cells, indicating potent activity against this cancer type .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of histone deacetylase (HDAC) activity. It was shown to inhibit HDAC1 with an inhibition percentage of approximately 68% at a concentration of 10 µM .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Evaluation against Plasmodium falciparum : In a study focused on malaria, derivatives of similar urea compounds were assessed for their ability to inhibit the growth of Plasmodium falciparum. The most active compounds in this series demonstrated effective inhibition with low cytotoxicity towards mammalian cells .
  • Selectivity Index : The selectivity index (SI) for these compounds was reported to be as high as 54, suggesting a favorable therapeutic window for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the urea and pyrimidine moieties can significantly affect biological activity. For example:

Compound ModificationEffect on Activity
Increased lipophilicityEnhanced membrane permeability
Substitution on pyrimidineAltered kinase inhibition profile

This information is critical for guiding future synthetic efforts aimed at optimizing the efficacy and selectivity of these compounds .

Case Studies

  • Case Study on Renal Cancer : A detailed study evaluated the effects of various urea derivatives on renal cancer cell lines. The results indicated that specific substitutions led to increased apoptosis rates and reduced cell viability, highlighting the potential for developing targeted therapies based on this scaffold .
  • Malaria Treatment Development : Another case study focused on the synthesis and evaluation of related compounds against malaria. The findings underscored the importance of structural modifications in enhancing anti-malarial activity while minimizing toxicity to human cells .

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